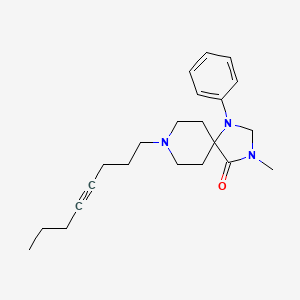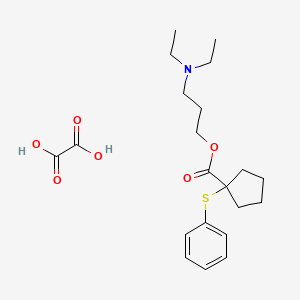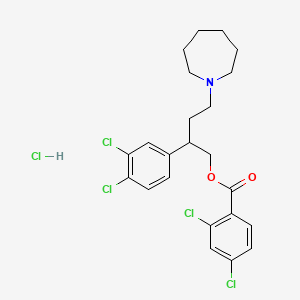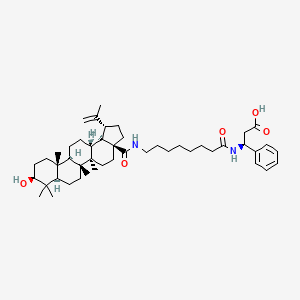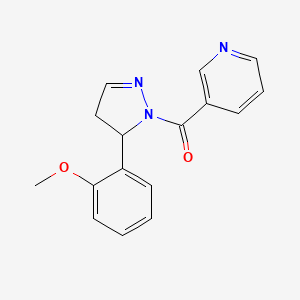
1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with a pyridylcarbonyl group and a methoxyphenyl group
Métodos De Preparación
The synthesis of 1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline typically involves multi-step reactions. One common synthetic route includes the condensation of 3-pyridinecarboxaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazoline compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents and conditions used in these reactions include acids, bases, and organic solvents. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline exerts its effects is primarily through interaction with molecular targets such as enzymes and receptors. The pyridylcarbonyl and methoxyphenyl groups play a crucial role in binding to these targets, influencing their activity and downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline can be compared with similar compounds such as:
1-(3-Pyridylcarbonyl)-3,5-diphenyl-2-pyrazoline: This compound has a similar pyrazoline core but different substituents, leading to variations in chemical properties and applications.
1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline:
1-(3-Pyridylcarbonyl)-5-(2-hydroxyphenyl)-2-pyrazoline: The presence of a hydroxy group introduces different chemical behavior and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
121306-62-5 |
|---|---|
Fórmula molecular |
C16H15N3O2 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
[3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-7-3-2-6-13(15)14-8-10-18-19(14)16(20)12-5-4-9-17-11-12/h2-7,9-11,14H,8H2,1H3 |
Clave InChI |
RSYDSJSKTIGMSX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2CC=NN2C(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


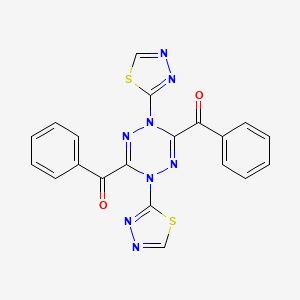

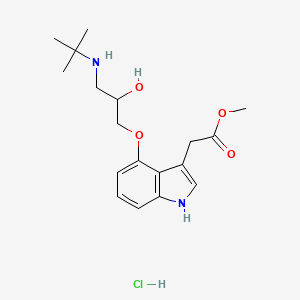
![3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12750610.png)
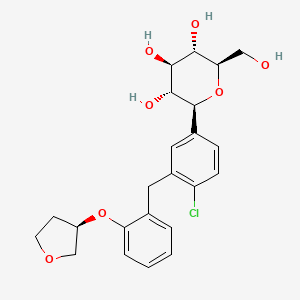
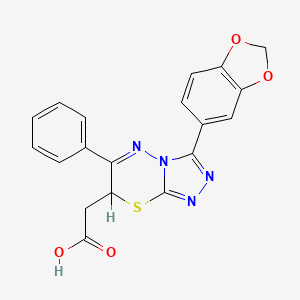
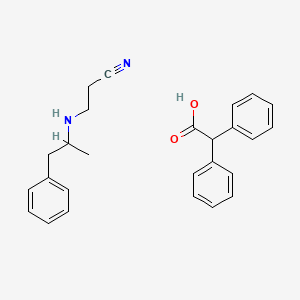
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)
